An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethoxy)benzyl bromide (CAS Number: 86256-24-8)
An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethoxy)benzyl bromide (CAS Number: 86256-24-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide, a key building block in modern medicinal chemistry and materials science. This document consolidates available data on its chemical properties, synthesis, reactivity, and potential applications, with a focus on its role in the development of novel pharmaceutical compounds.
Chemical and Physical Properties
2-Fluoro-5-(trifluoromethoxy)benzyl bromide is a substituted aromatic compound valued for its unique combination of reactive functional groups. The presence of a fluorine atom, a trifluoromethoxy group, and a benzylic bromide moiety makes it a versatile reagent for introducing these key pharmacophores into target molecules. The trifluoromethoxy group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2]
Table 1: Physicochemical Properties of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide
| Property | Value | Reference |
| CAS Number | 86256-24-8 | [3] |
| Molecular Formula | C₈H₅BrF₄O | [3] |
| Molecular Weight | 273.025 g/mol | [3] |
| IUPAC Name | 2-(bromomethyl)-1-fluoro-4-(trifluoromethoxy)benzene | [4] |
| Synonyms | 1-(Bromomethyl)-2-fluoro-5-(trifluoromethoxy)benzene | [3] |
| Appearance | Clear colorless liquid | [4] |
| Purity | ≥96.0% (GC) | [4] |
| Refractive Index (@ 20°C) | 1.4630-1.4680 | [4] |
Synthesis and Reactivity
A common method for the synthesis of benzyl bromides is the radical bromination of the corresponding methylbenzene (toluene) derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN.
Conceptual Synthetic Workflow:
Caption: General workflow for the synthesis of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide.
The benzylic bromide is a reactive functional group that readily participates in nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities, making it a valuable intermediate in multi-step organic synthesis.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine-containing functional groups is a well-established strategy in drug design to enhance the pharmacokinetic and pharmacodynamic properties of lead compounds.[1][2][5] The trifluoromethoxy group can improve metabolic stability by blocking potential sites of oxidation and can also increase a molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability.[1]
While specific examples of marketed drugs synthesized directly from 2-Fluoro-5-(trifluoromethoxy)benzyl bromide are not publicly documented, its structural motifs are present in various biologically active compounds. Its utility lies in its ability to serve as a versatile building block for the synthesis of novel therapeutic agents in areas such as oncology, infectious diseases, and neuroscience.
Experimental Protocols
Although a specific, peer-reviewed protocol for the synthesis of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide is not available, a general procedure can be adapted from the synthesis of similar compounds, such as 4-(Trifluoromethoxy)benzyl bromide.[6]
General Protocol for the Synthesis of a Substituted Benzyl Bromide:
Materials:
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Substituted Toluene (e.g., 2-Fluoro-5-(trifluoromethoxy)toluene)
-
N-Bromosuccinimide (NBS)
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Radical Initiator (e.g., Benzoyl Peroxide or AIBN)
-
Anhydrous Carbon Tetrachloride (or other suitable solvent)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of the substituted toluene in anhydrous carbon tetrachloride under an inert atmosphere, add N-bromosuccinimide and a catalytic amount of the radical initiator.
-
Heat the reaction mixture to reflux and monitor the reaction progress by an appropriate method (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl bromide.
-
Purify the crude product by vacuum distillation or column chromatography.
Note: This is a generalized protocol and the specific reaction conditions (e.g., reaction time, temperature, and purification method) would need to be optimized for the synthesis of 2-Fluoro-5-(trifluoromethoxy)benzyl bromide.
Safety and Handling
Substituted benzyl bromides are generally considered to be lachrymatory and corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Table 2: General Safety Information for Substituted Benzyl Bromides
| Hazard | Precaution |
| Skin and Eye Irritant/Corrosive | Wear appropriate gloves and eye/face protection. In case of contact, immediately flush with copious amounts of water. |
| Lachrymator | Work in a well-ventilated fume hood. |
| Inhalation Toxicity | Avoid breathing vapors. Use appropriate respiratory protection if necessary. |
| Reactivity | Store away from strong oxidizing agents and moisture. |
For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Spectroscopic Data
While a full set of spectroscopic data for 2-Fluoro-5-(trifluoromethoxy)benzyl bromide is not available in the public literature, data for structurally similar compounds can provide an indication of the expected spectral characteristics.
Expected Spectroscopic Features:
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¹H NMR: The spectrum would be expected to show signals for the aromatic protons, with splitting patterns influenced by the fluorine and trifluoromethoxy substituents. A characteristic singlet for the benzylic CH₂Br protons would be observed in the range of 4.4-4.6 ppm.
-
¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, with the carbon attached to the trifluoromethoxy group and the benzylic carbon being of particular interest.
-
¹⁹F NMR: Two distinct signals would be expected: one for the aromatic fluorine and another for the trifluoromethoxy group.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic isotopic patterns for bromine. Fragmentation patterns would likely involve the loss of the bromine atom and the trifluoromethoxy group.
-
IR Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the CH₂ group, C-F stretching, and C-O-C stretching of the ether linkage.
Conclusion
2-Fluoro-5-(trifluoromethoxy)benzyl bromide is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of fluorine, a trifluoromethoxy group, and a reactive benzyl bromide handle allows for the efficient introduction of these important pharmacophores into complex molecules. While detailed experimental protocols and biological data for this specific compound are limited in the public domain, its potential for the development of novel therapeutics is significant. Further research into the synthesis and application of this compound is warranted to fully explore its utility in drug discovery and materials science.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Fluoro-5-(trifluoromethoxy)benzyl bromide, 97% | Fisher Scientific [fishersci.ca]
- 4. H26795.06 [thermofisher.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Page loading... [guidechem.com]
